3-(Methoxymethyl)imidazo[1,5-a]pyrazine
Description
3-(Methoxymethyl)imidazo[1,5-a]pyrazine (CAS: 55316-45-5, C₈H₉N₃O, MW: 163.18) is a fused bicyclic heterocycle comprising a five-membered imidazole ring and a six-membered pyrazine ring connected at the [1,5-a] position. This compound is part of the azaindolizine family and is distinguished by a bridgehead nitrogen atom, which influences its electronic and steric properties .
Properties
IUPAC Name |
3-(methoxymethyl)imidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-8-10-5-7-4-9-2-3-11(7)8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOWRVLZGNDSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C2N1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306928 | |
| Record name | 3-(Methoxymethyl)imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55316-45-5 | |
| Record name | NSC182865 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methoxymethyl)imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Methoxymethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a methoxymethyl group attached to the imidazo-pyrazine core. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Aminopyrazines : Using formaldehyde and methanol under acidic conditions.
- Multicomponent Reactions : These reactions provide a versatile approach to synthesizing various derivatives.
Biological Activity
The biological activity of this compound has been investigated across several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that imidazo[1,5-a]pyrazine derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated their efficacy against various bacterial strains, suggesting that this compound may share these properties due to structural similarities .
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have shown that related imidazo[1,2-a]pyrazines can inhibit cancer cell proliferation by targeting specific cellular pathways. For instance, compounds similar to this compound have been identified as inhibitors of key kinases involved in cancer progression .
The mechanism of action for this compound involves interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or ATPases, which are crucial for cellular signaling and metabolism.
- Receptor Modulation : It can interact with cell surface receptors, altering their activity and leading to changes in cell behavior.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- Inhibition of Helicobacter pylori : Research indicated that imidazo[1,2-a]pyrazines could inhibit the VirB11 ATPase in Helicobacter pylori, a bacterium associated with gastric ulcers and cancer .
- ENPP1 Inhibition : Another study identified an imidazo[1,2-a]pyrazine derivative as a potent ENPP1 inhibitor, enhancing immune response in cancer immunotherapy . This suggests that this compound might exhibit similar effects.
- Cytoprotective Effects : Some imidazo[1,2-a]pyrazines have shown cytoprotective properties in gastric models, indicating potential therapeutic benefits in gastrointestinal disorders .
Comparative Analysis with Related Compounds
Scientific Research Applications
Medicinal Applications
Anticancer Properties:
Research indicates that imidazo[1,5-a]pyrazine derivatives exhibit significant anticancer activity. These compounds have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives of imidazo[1,5-a]pyrazine have shown effectiveness against breast cancer cell lines, highlighting their potential as lead compounds in anticancer drug development .
Antiviral and Antibacterial Activities:
The biological activities of imidazo[1,5-a]pyrazine derivatives extend to antiviral and antibacterial properties. Studies have demonstrated that these compounds can act as inhibitors against specific viral strains and bacterial infections. Their mechanism often involves interference with cellular processes critical for pathogen survival, making them valuable candidates for further development in infectious disease treatment .
Enzyme Inhibition:
3-(Methoxymethyl)imidazo[1,5-a]pyrazine has been identified as a potent inhibitor of phosphodiesterase enzymes, which play a crucial role in various signaling pathways. This inhibition can lead to therapeutic effects in conditions such as asthma and erectile dysfunction, where modulation of cyclic nucleotide levels is beneficial .
Synthetic Methodologies
Regioselective Synthesis:
Recent advancements in synthetic chemistry have enabled the regioselective synthesis of imidazo[1,5-a]pyrazine derivatives from common precursors. This method allows for the rapid generation of diverse compounds with tailored properties. The use of enamine intermediates has been particularly effective in achieving high yields and selectivity in the formation of these heterocycles .
Functionalization Techniques:
Functionalization strategies for this compound include C–H activation methods that enhance the compound's reactivity and utility in further chemical transformations. These techniques facilitate the introduction of various functional groups, expanding the scope of applications in drug discovery and materials science .
Material Science Innovations
Photophysical Properties:
The photophysical characteristics of imidazo[1,5-a]pyrazines make them suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Their ability to absorb light and emit fluorescence can be harnessed to create efficient light-emitting materials with potential uses in display technologies .
Nanomaterials Development:
Research has also explored the incorporation of imidazo[1,5-a]pyrazine derivatives into nanomaterials. These hybrid systems can exhibit enhanced stability and functionality compared to their non-derivatized counterparts. The integration into nanocarriers for drug delivery systems is a promising area of exploration due to their biocompatibility and targeted delivery capabilities .
Comparison with Similar Compounds
Isomeric Differences: Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
- Structural Distinction : The nitrogen bridgehead position ([1,5-a] vs. [1,2-a]) alters ring conjugation and hydrogen-bonding capabilities. For example, imidazo[1,5-a]pyrazine derivatives exhibit unique binding modes in kinase inhibition due to their planar geometry .
- Synthetic Accessibility : Imidazo[1,2-a]pyrazines are synthesized via well-established routes (e.g., cyclization of pyrazine intermediates), while [1,5-a] isomers often require multistep processes, such as annulation of substituted imidazoles or multicomponent reactions (MCRs) involving TosMIC (toluenesulfonylmethyl isocyanide) .
- Biological Activity: Imidazo[1,5-a]pyrazine derivatives like BMS-279700 inhibit Src-family kinases (e.g., p56Lck, IC₅₀ < 100 nM) with anti-inflammatory efficacy . Imidazo[1,2-a]pyrazines are more commonly used as TLR7/8 agonists (e.g., imiquimod) but show weaker antagonistic activity compared to pyrazolo[1,5-a]quinoxalines in TLR7 inhibition studies (IC₅₀ = 8.2–10 µM vs. >20 µM for [1,2-a] analogs) .
Table 1: Key Differences Between Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine
Comparison with Pyrazolo[1,5-a]quinoxalines
Pyrazolo[1,5-a]quinoxalines, another TLR7 antagonist series, outperform imidazo[1,5-a]pyrazines in potency and selectivity:
Table 2: TLR7 Antagonist Activity of Heterocyclic Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
